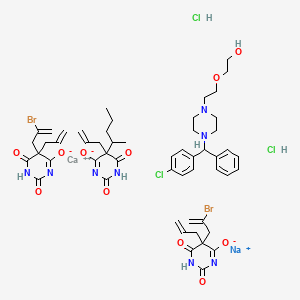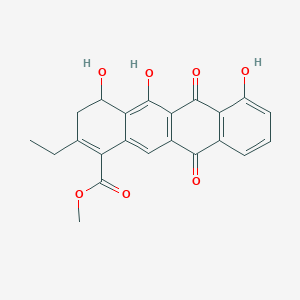
Propan-2-yl 2-(methylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl 2-(methylamino)benzoate is a chemical compound with the molecular formula C11H15NO2 . It is also known by other names such as isopropyl 2-(methylamino)benzoate .
Molecular Structure Analysis
The molecular structure of Propan-2-yl 2-(methylamino)benzoate consists of 11 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The InChI code for this compound is 1S/C11H15NO2/c1-8(2)14-11(13)9-6-4-5-7-10(9)12-3/h4-8,12H,1-3H3 .Physical And Chemical Properties Analysis
Propan-2-yl 2-(methylamino)benzoate has a molecular weight of 193.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound are 193.110278721 g/mol . The topological polar surface area of the compound is 38.3 Ų . The compound is covalently bonded and has a unit count of 1 .Aplicaciones Científicas De Investigación
Synthesis of Antidepressant Molecules
Propan-2-yl 2-(methylamino)benzoate plays a crucial role in the synthesis of antidepressant drugs. Metal-catalyzed reactions utilizing this compound can lead to the formation of key structural motifs found in antidepressants . The ability to create complex molecules through such catalyzed steps is vital for developing new medications with fewer side effects and enhanced cognitive functions.
Molecular Interaction Studies
This compound is used in molecular interaction studies to understand the behavior of binary mixtures with substances like methyl benzoate and ethyl benzoate . Such studies are essential for identifying the formation and composition of complexes, which can have implications in various fields, including material science and pharmacology.
Dielectric Behavior Analysis
In the field of solution chemistry, Propan-2-yl 2-(methylamino)benzoate is used to study the dielectric behavior of liquid mixtures . These studies provide insights into the molecular interactions and can help in the development of better solvents and reagents.
Development of Novel Catalysts
The compound’s structure allows it to be used in the development of novel catalysts for chemical reactions. This has potential applications in synthetic chemistry, where new catalysts can lead to more efficient and environmentally friendly processes .
Chemical Synthesis Research
Researchers utilize Propan-2-yl 2-(methylamino)benzoate in chemical synthesis to create a variety of compounds. Its versatility in reactions makes it a valuable asset in the synthesis of complex organic molecules .
Material Science Applications
Due to its chemical properties, this compound can be used in material science to modify the properties of materials or to create new materials with desired characteristics .
Analytical Chemistry
In analytical chemistry, Propan-2-yl 2-(methylamino)benzoate can be used as a standard or reagent in various analytical methods to quantify or identify other substances .
Educational Research
Lastly, this compound is often used in educational settings for research and teaching purposes. It provides a practical example for students to learn about organic synthesis and the application of chemistry in real-world scenarios .
Safety and Hazards
The safety information for Propan-2-yl 2-(methylamino)benzoate indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
propan-2-yl 2-(methylamino)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8(2)14-11(13)9-6-4-5-7-10(9)12-3/h4-8,12H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKVPPPSOAFJDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=CC=C1NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40341186 |
Source


|
| Record name | propan-2-yl 2-(methylamino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99985-64-5 |
Source


|
| Record name | propan-2-yl 2-(methylamino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Chloro-3-[[(2-methyl-3-nitrophenyl)-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1223028.png)
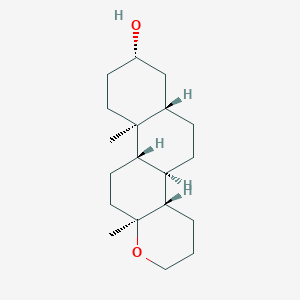
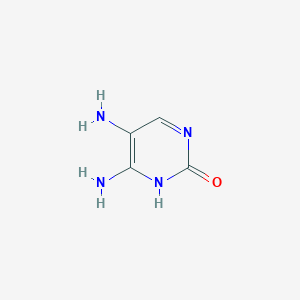
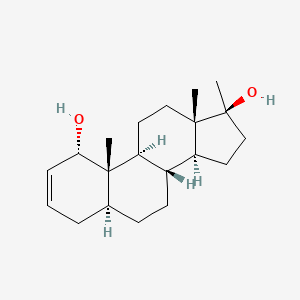

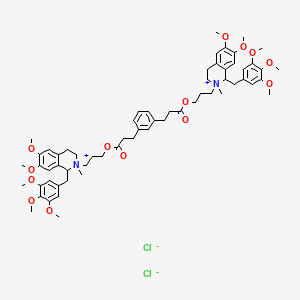
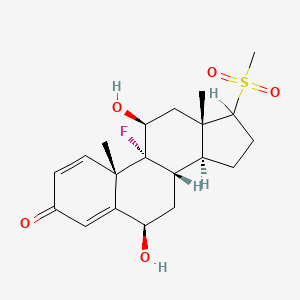
![3-[(1S,4aR,5S,6S,8aR)-5-[(2-hydroxy-5-methoxy-3-methylphenyl)methyl]-5,6,8a-trimethyl-2-propan-2-ylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]propanoic acid](/img/structure/B1223036.png)
